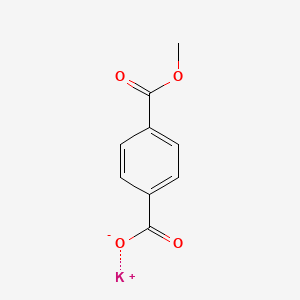
Potassium monomethyl terephthalate
Descripción general
Descripción
Potassium monomethyl terephthalate is a useful research compound. Its molecular formula is C9H8KO4 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Potassium monomethyl terephthalate, also known as potassium 4-(methoxycarbonyl)benzoate, primarily targets polyethylene terephthalate (PET) plastic waste . It acts as a catalyst in the methanolysis of PET, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Mode of Action
This compound interacts with its target, PET, through a low-energy catalytic route for methanolysis . This interaction leads to the conversion of PET resin into dimethyl terephthalate (DMT), a monomeric feedstock . The compound’s action results in the complete decomposition of PET resins into monomers within 24 hours .
Biochemical Pathways
The biochemical pathway affected by this compound involves the depolymerization of PET . This process proceeds through two series of reaction steps, leading to the degradation of PET . The downstream effects include the production of DMT and the creation of major by-products such as 2-hydroxyethyl methyl terephthalate and monomethyl terephthalate .
Pharmacokinetics
It facilitates the conversion of PET into a more bioavailable form, DMT .
Result of Action
The molecular and cellular effects of this compound’s action include the transformation of PET into a more bioavailable form, DMT . This transformation is achieved through the compound’s catalytic action in the methanolysis of PET .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high selectivity of DMT at a mild temperature range of 20–35 °C . Furthermore, the moisture level in the reaction system can affect the conversion of PET into DMT . The compound’s action is also influenced by the presence of cosolvents, which can affect its catalytic performance .
Aplicaciones Científicas De Investigación
Polymer Production
PMMT serves as a precursor in the production of polyesters and other polymeric materials. Its unique properties facilitate the synthesis of high-performance polymers used in textiles, packaging, and engineering plastics.
Recent studies have highlighted PMMT's potential in biochemical applications, particularly its antiviral properties against Hepatitis C. Additionally, it has been utilized in designing benzamide derivatives that inhibit specific cancer mutations, showcasing its relevance in medicinal chemistry .
Case Study: Antiviral Activity
A study demonstrated that PMMT derivatives exhibited significant activity against Hepatitis C virus (HCV), providing insights into their potential use as antiviral agents. The mechanism involves the inhibition of viral replication, making PMMT a candidate for further research in antiviral drug development .
Environmental Applications
PMMT shows promise in bioremediation processes due to its biodegradability. Microorganisms capable of metabolizing monomethyl terephthalate can potentially utilize PMMT for environmental cleanup efforts.
Table 2: Microorganisms Involved in PMMT Biodegradation
| Microorganism | Metabolic Capability |
|---|---|
| Rhodococcus rubber | Degradation of terephthalates |
| Pasteurella multocida | Metabolism of aromatic compounds |
Research indicates that these microorganisms can effectively break down PMMT, suggesting its utility in bioremediation strategies aimed at reducing environmental pollution from plastic waste .
Catalytic Properties
PMMT has been investigated for its catalytic properties, particularly in low-energy processes involving poly(ethylene terephthalate) (PET). This application is crucial for developing sustainable chemical processes that reduce energy consumption and enhance efficiency in polymer recycling .
Propiedades
Número CAS |
42967-55-5 |
|---|---|
Fórmula molecular |
C9H8KO4 |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
potassium;4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11); |
Clave InChI |
XWTBMFFYBMCHBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)O.[K] |
Key on ui other cas no. |
42967-55-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














